N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of bromine, hydroxyl, nitro, phenyl, and tetrazole groups, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 2-(5-phenyl-2H-tetrazol-2-yl)aceto hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of azide or cyanide derivatives
Scientific Research Applications
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For example, the nitro group may participate in redox reactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-METHYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
- N’-[(E)-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-IMIDAZOL-2-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C16H12BrN7O4 |
---|---|
Molecular Weight |
446.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H12BrN7O4/c17-12-6-11(15(26)13(7-12)24(27)28)8-18-19-14(25)9-23-21-16(20-22-23)10-4-2-1-3-5-10/h1-8,26H,9H2,(H,19,25)/b18-8+ |
InChI Key |
PLMHZXUBBXSFBF-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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